molecular formula C11H11NO B3045272 2(1H)-Quinolinone, 8-ethyl- CAS No. 103987-26-4

2(1H)-Quinolinone, 8-ethyl-

Cat. No.: B3045272
CAS No.: 103987-26-4
M. Wt: 173.21 g/mol
InChI Key: URHSVQDWLISXOY-UHFFFAOYSA-N
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Description

“2(1H)-Quinolinone, 8-ethyl-” is a chemical compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Synthesis Analysis

The synthesis of “2(1H)-Quinolinone, 8-ethyl-” and its derivatives involves various methods. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Another method involves the use of dimethyl ether as the methylating agent .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinolinone, 8-ethyl-” is characterized by a dimethylamino group attached to a phenyl group . This structure is confirmed by FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

“2(1H)-Quinolinone, 8-ethyl-” undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .

Scientific Research Applications

HIV-1 Integrase Inhibition

Ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate, a derivative of 2(1H)-quinolinone, has been synthesized and evaluated as a potential HIV-1 integrase inhibitor. The compound showed significant antiviral activity, with acidic compound 2 being more potent than ester compound 1 (Vandurm et al., 2009).

Gastric Antiulcer Activity

A series of N-acyl amino acid analogs of 2(1H)-quinolinone demonstrated antiulcer activity against acetic acid-induced gastric ulcers in rats. The most potent activity was observed in 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid (Uchida et al., 1985).

Synthesis Methodology

Palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines is a direct and selective method for synthesizing 2(1H)-quinolinones. This environmentally-friendly approach enables the creation of various functional 2(1H)-quinolinones with up to 97% yield (Ferguson et al., 2013).

Antimicrobial and Anti-Inflammatory Activities

New acrylic acid ethyl esters of quinolinones, synthesized from 4-(bromomethyl)quinolinones, showed significant antimicrobial, analgesic, and anti-inflammatory activities. Particularly, compounds with chloro substitution in the quinolinone moiety exhibited potent antibacterial and antifungal activities (Kalkhambkar et al., 2012).

Properties

IUPAC Name

8-ethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHSVQDWLISXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446357
Record name 2(1H)-Quinolinone, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-26-4
Record name 2(1H)-Quinolinone, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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